The synthesis of CH-5137291 involves a multi-step process. The specific method utilized in its development is a three-step synthesis, which includes:
This method has been optimized to achieve quantitative yields, making it efficient for large-scale production.
The molecular structure of CH-5137291 can be described by its specific arrangement of atoms that confer its biological activity. Detailed structural data includes:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, although specific structural diagrams are not provided in the available literature .
CH-5137291 undergoes several chemical reactions during its synthesis and application:
The compound's ability to modulate these reactions is critical for its therapeutic efficacy against CRPC .
CH-5137291 functions primarily by inhibiting the nuclear translocation of the androgen receptor. This mechanism involves:
This dual functionality may influence its therapeutic profile and effectiveness in various clinical scenarios.
The physical and chemical properties of CH-5137291 include:
These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .
CH-5137291 has significant applications in scientific research, particularly in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: